molecular formula C10H16O B8735214 2,2-Dimethyl-3-(3-methylenepent-4-enyl)oxirane CAS No. 29414-55-9

2,2-Dimethyl-3-(3-methylenepent-4-enyl)oxirane

Cat. No. B8735214
CAS RN: 29414-55-9
M. Wt: 152.23 g/mol
InChI Key: DQGZGGZXMOFHLB-UHFFFAOYSA-N
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Patent
US03979425

Procedure details

76 g. of epoxymyrcene, prepared according to the method described in paragraph (a) by epoxidation of myrcene, were added dropwise between -5° and 0°, with good stirring. Then the mixture was stirred with 200 ml. ice-water and neutralised with diluted HCl. Following the same isolation procedure described in paragraph (b) 1. the sec.-myrcenol was obtained with a comparable yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[O:4][CH:3]1[CH2:5][CH2:6][C:7]([CH:9]=[CH2:10])=[CH2:8].CC(C)=CCCC(C=C)=C.Cl>>[CH3:11][C:2]([OH:4])([CH2:3][CH2:5][CH2:6][C:7]([CH:9]=[CH2:10])=[CH2:8])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(O1)CCC(=C)C=C)C
Step Two
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCCC(=C)C=C)C
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Then the mixture was stirred with 200 ml
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise between -5° and 0°, with good stirring

Outcomes

Product
Name
Type
product
Smiles
CC(C)(CCCC(=C)C=C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.